3-(Iodomethyl)isothiazolidine 1,1-dioxide
Description
Context within the Chemical Landscape of Cyclic Sulfonamides (Sultams)
Cyclic sulfonamides, commonly known as sultams, are sulfur analogues of lactams and represent an important class of heterocyclic compounds. nih.gov They are integral components of numerous bioactive molecules and are often used in drug discovery as stable bioisosteres of amides. researchgate.netresearchgate.net The sulfonamide functionality within the sultam ring is characterized by its unique stereoelectronic properties and conformational rigidity, which can be advantageous in designing molecules with specific biological targets. researchgate.net
The isothiazolidine (B1259544) 1,1-dioxide core of the title compound is a five-membered sultam. This structural motif is found in various pharmacologically active agents, including anticonvulsants and inhibitors of enzymes like cyclin-dependent kinases. researchgate.net The presence of two oxygen atoms on the sulfur atom in the sultam ring allows it to act as a better hydrogen bond acceptor compared to the analogous lactam scaffold, a feature that can enhance molecular interactions with biological targets. nih.gov Over the years, numerous synthetic methods have been developed for the preparation of sultams, highlighting their importance in organic chemistry. acs.orgfigshare.comacs.orgorganic-chemistry.org
Foundational Role as a Key Synthetic Intermediate
The primary utility of 3-(Iodomethyl)isothiazolidine 1,1-dioxide lies in its role as a versatile synthetic intermediate. The carbon-iodine bond in the iodomethyl group is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups at the 3-position of the isothiazolidine ring.
A method for the synthesis of iodomethyl-substituted five-membered sultams, including this compound, has been developed through the intramolecular iodoamination of alkenyl sulfamides. thieme-connect.com This process involves treating the corresponding sulfamide (B24259) with iodine and sodium bicarbonate in acetonitrile (B52724). thieme-connect.com The resulting N- and C-substituted sultams can be further modified. For instance, N-tert-butyl protected versions can be deprotected using trifluoroacetic acid to yield the free NH-sultams. thieme-connect.com
The reactivity of the iodomethyl group is central to the synthetic applications of this compound. Iodine's utility in organic synthesis is well-established, as it can participate in a variety of chemical transformations under mild conditions. researchgate.net In the context of this compound, the iodomethyl moiety serves as an electrophilic site, readily reacting with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to its role in building diverse molecular scaffolds.
Overview of Research Trajectories Centered on the Compound and its Scaffolds
Research involving this compound and its derivatives has spanned several areas, primarily focused on the synthesis of novel bioactive molecules. The isothiazolidine 1,1-dioxide scaffold is a key component in the design of new therapeutic agents.
For example, derivatives of isothiazolidine 1,1-dioxide have been explored for their potential in developing drugs for a range of diseases. google.com The sultam core is a recognized pharmacophore, and its incorporation into larger molecules can impart desirable pharmacological properties. Research has shown that sultam-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antineoplastic, antioxidant, antiviral, and hypoglycemic effects. nih.gov
One notable area of research is the synthesis of libraries of isothiazolidine 1,1-dioxide derivatives for high-throughput screening. nih.gov By leveraging the reactivity of intermediates like this compound, chemists can rapidly generate a large number of structurally diverse compounds. These libraries can then be screened against various biological targets to identify new drug leads. For instance, one-pot, multi-component reactions have been utilized to create libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov
Furthermore, the isothiazolidine scaffold itself, a type of thiazolidine (B150603) derivative, is present in many natural products and synthetic drugs with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The development of novel synthetic routes to access functionalized isothiazolidine 1,1-dioxides continues to be an active area of research, aiming to provide more efficient and cost-effective methods for producing these valuable compounds. researchgate.net
Below is a table summarizing key data related to the synthesis of a precursor to this compound.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Physical State |
| 2-(tert-Butyl)-3-(iodomethyl)isothiazolidine 1,1-dioxide | 2-(tert-Butyl)-N-(but-3-en-1-yl)methanesulfonamide | Iodine, Sodium Bicarbonate, Acetonitrile | 96 | Yellowish crystals |
Table 1: Synthesis of 2-(tert-Butyl)-3-(iodomethyl)isothiazolidine 1,1-dioxide. Data sourced from thieme-connect.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVLOWPDXOCYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 3 Iodomethyl Isothiazolidine 1,1 Dioxide
Mechanistic Elucidation of Intramolecular Cyclization Pathways
The synthesis of the 3-(iodomethyl)isothiazolidine 1,1-dioxide scaffold is effectively achieved through the intramolecular cyclization of N-alkenylsulfonamides. This process, a type of aminoiodination, is a powerful method for constructing the five-membered sultam ring with concurrent installation of the iodomethyl side chain.
The formation of this compound from an appropriate N-alkenylsulfonamide substrate proceeds through a well-established electrophilic iodocyclization mechanism. The reaction is initiated by the activation of an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), by the alkene moiety of the sulfonamide.
The proposed mechanism unfolds as follows:
Formation of a Cyclic Iodonium (B1229267) Ion: The electron-rich double bond of the alkenyl chain attacks the electrophilic iodine species. This results in the formation of a three-membered cyclic iodonium ion intermediate, with the positive charge delocalized over the iodine atom and the two adjacent carbon atoms.
Intramolecular Nucleophilic Attack: The sulfonamide nitrogen atom, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the iodonium ion bridge.
Ring Closure: This nucleophilic attack proceeds in an anti-fashion relative to the iodine bridge, leading to the opening of the three-membered ring and the simultaneous formation of the five-membered isothiazolidine (B1259544) ring. This step establishes the core sultam structure and covalently attaches the iodine atom to the terminal methyl group, yielding the this compound product.
This mechanistic pathway is analogous to other well-documented iodine-catalyzed cyclizations, which proceed through the activation of an unsaturated bond by an iodine species followed by an intramolecular reaction. rsc.org
The outcome of the aminoiodination reaction is governed by specific kinetic and thermodynamic factors that dictate the regioselectivity and stereoselectivity of the cyclization.
Regioselectivity: The regiochemical outcome of the ring-closing step is largely controlled by Baldwin's rules for ring closure. The intramolecular attack of the sulfonamide nitrogen on the iodonium ion intermediate can theoretically proceed via two pathways: a 5-exo cyclization to form a five-membered ring or a 6-endo cyclization to form a six-membered ring. For this system, the 5-exo pathway is kinetically favored, leading selectively to the formation of the five-membered isothiazolidine ring with an exocyclic iodomethyl group. This preference for 5-exo closure is a common feature in radical and cationic cyclizations.
Stereoselectivity: The stereochemistry of the final product is determined during the intramolecular nucleophilic attack. The S(_N)2-like attack by the sulfonamide nitrogen occurs from the face opposite to the bulky iodonium group, resulting in an anti-addition across the original double bond. This leads to a specific and predictable stereochemical relationship between the newly formed carbon-nitrogen bond and the carbon-iodine bond in the product. If the starting alkenylsulfonamide contains pre-existing stereocenters, they can influence the facial selectivity of the initial iodine attack, potentially leading to diastereomeric products.
Nucleophilic Substitution Reactions at the Iodomethyl Moiety
The C-I bond within the iodomethyl group at the 3-position of the isothiazolidine ring is the primary site for further functionalization. As a primary alkyl iodide, this moiety is an excellent electrophile for nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism. The iodide ion is a superb leaving group, facilitating reactions with a wide array of nucleophiles. nih.gov
The this compound molecule is highly susceptible to attack by a range of soft and hard nucleophiles. The reaction involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond.
This reactivity makes the compound a versatile precursor for introducing various functional groups. Documented examples demonstrate its efficient conversion using azide (B81097) anions, and it is expected to react readily with other common nucleophiles, including:
Nitrogen nucleophiles: amines, amides
Oxygen nucleophiles: hydroxides, alkoxides, carboxylates
Sulfur nucleophiles: thiols, thiolates
Carbon nucleophiles: cyanides, enolates
While nucleophilicity is the dominant factor for a successful S(_N)2 reaction, the basicity of the reagent can influence the reaction outcome. For the this compound substrate, the primary competition to the desired substitution (S(_N)2) is elimination (E2).
Strongly Basic, Non-hindered Nucleophiles: Reagents that are strong nucleophiles but only moderately basic (e.g., I⁻, Br⁻, CN⁻, N₃⁻) will overwhelmingly favor the S(_N)2 pathway, leading to high yields of the substitution product.
Strongly Basic, Hindered Nucleophiles: The use of sterically hindered, strong bases (e.g., potassium tert-butoxide) could potentially favor an E2 elimination pathway. This would involve the abstraction of a proton from the C3 carbon of the ring, leading to the formation of an exocyclic methylene (B1212753) sultam. However, given that the substrate is a primary iodide, substitution is generally the major pathway even with reasonably strong bases. The reaction's outcome can thus be controlled by the judicious choice of the nucleophile.
A significant application of the nucleophilic substitution reactivity of this compound is the synthesis of aminomethyl-substituted sultams. This is typically achieved through a two-step sequence involving an azide intermediate.
First, the iodomethyl compound is treated with a source of azide ion, such as sodium azide (NaN₃), in a suitable polar aprotic solvent. The azide ion acts as a potent nucleophile, displacing the iodide to form 3-(azidomethyl)isothiazolidine 1,1-dioxide in high yield. Subsequently, the azidomethyl derivative is reduced to the corresponding primary amine. This reduction can be accomplished through various methods, most commonly via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This two-step, one-pot procedure provides a reliable and efficient route to 3-(aminomethyl)isothiazolidine 1,1-dioxide derivatives, which are valuable building blocks for further synthetic elaboration.
The table below summarizes representative data for the synthesis of azidomethyl derivatives from their corresponding iodomethyl precursors.
| Starting Iodomethyl Derivative | Product (Azidomethyl Derivative) | Yield (%) |
| N-tert-butyl-3-(iodomethyl)isothiazolidine 1,1-dioxide | 3-(Azidomethyl)-2-tert-butylisothiazolidine 1,1-dioxide | 98% |
| N-(4-methoxybenzyl)-3-(iodomethyl)isothiazolidine 1,1-dioxide | 3-(Azidomethyl)-2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide | 95.5% |
Elimination and Rearrangement Reactions
The presence of an iodine atom beta to a hydrogen on the ring and an activating sulfonyl group sets the stage for elimination reactions. These processes are often initiated by a base and can lead to the formation of unsaturated intermediates.
Treatment of this compound with a suitable base can induce the elimination of hydrogen iodide (HI). This reaction proceeds via an E2 or E1cb mechanism, depending on the reaction conditions and the base used. The initial product of this elimination is a cyclic N-sulfonylated enamine. This intermediate is generally unstable due to the inherent reactivity of the enamine functional group, which is further influenced by the electron-withdrawing nature of the sulfonyl group.
The unstable N-sulfonylated enamine intermediate formed from hydrogen iodide elimination is susceptible to rapid hydrolysis. In the presence of water, the enamine undergoes protonation at the carbon-carbon double bond, followed by the addition of a water molecule to the resulting iminium ion. This leads to the formation of a hemiaminal intermediate, which subsequently collapses to yield a carbonyl compound and the free amine, effectively cleaving the ring structure. The specific products of this transformation depend on the precise conditions of the hydrolysis.
Radical Chemistry Involving Iodomethyl Sulfone Derivatives
The carbon-iodine bond in iodomethyl sulfone derivatives is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators or light. This property allows these compounds to serve as precursors for carbon-centered radicals in various synthetic applications. nih.govmdpi.comresearchgate.net
Iodomethyl sulfones can be employed in the radical azidoalkylation of terminal alkenes. nih.govmdpi.comresearchgate.netdntb.gov.ua In this process, a radical initiator, such as triethylborane (B153662) (Et₃B), facilitates the generation of a sulfonyl-stabilized carbon radical from the iodomethyl sulfone. mdpi.com This radical then adds to the terminal double bond of an alkene. The resulting alkyl radical is subsequently trapped by an azide source, typically an azidoiodinane reagent, to furnish a γ-azidosulfone. nih.govmdpi.com This method provides a powerful tool for the simultaneous introduction of both an azide and a sulfone functional group across a double bond. researchgate.net
Table 1: Radical Azidoalkylation of Terminal Alkenes with Iodomethyl Aryl Sulfones This table illustrates the general applicability of the radical azidoalkylation reaction with various terminal alkenes, yielding γ-azidosulfones. The specific use of this compound would be expected to follow a similar reactivity pattern.
| Alkene Substrate | Iodomethyl Sulfone Reagent | Azide Source | Product (γ-Azidosulfone) | Yield | Reference |
| Methylenecycloheptane | Iodomethyl Phenyl Sulfone | Bis(azido)iodobenzene | 1-(Azidomethyl)cyclohexyl Phenyl Sulfone | High | mdpi.com |
| 1-Octene | Iodomethyl Phenyl Sulfone | Bis(azido)iodobenzene | 1-Azido-3-(phenylsulfonyl)nonane | Moderate | mdpi.com |
| (–)-β-Pinene | 1-Phenyl-1H-tetrazole-5-yl Iodomethyl Sulfone | In situ from TMSN₃ | Ring-opened γ-Azidosulfone | Good | mdpi.comresearchgate.net |
The γ-azidosulfones produced via radical azidoalkylation are valuable intermediates for further transformations, most notably the Julia–Kocienski olefination. nih.govdntb.gov.ua This reaction facilitates the conversion of the sulfone into an alkene. The process involves the deprotonation of the γ-azidosulfone with a strong base, such as a lithium amide base (e.g., LiHMDS), followed by reaction with an aldehyde or ketone. researchgate.net This sequence results in the formation of homoallylic azides, with the reaction often exhibiting high E-selectivity for the newly formed double bond. researchgate.netwikipedia.org The combination of radical azidoalkylation and the Julia–Kocienski olefination constitutes a powerful two-step method for the azidoalkenylation of terminal alkenes. nih.govmdpi.com
Table 2: Julia–Kocienski Olefination of γ-Azidosulfones This table demonstrates the conversion of γ-azidosulfones, derived from iodomethyl sulfones, into homoallylic azides upon reaction with various aldehydes.
| γ-Azidosulfone Substrate | Aldehyde | Base | Product (Homoallylic Azide) | E/Z Selectivity | Reference |
| γ-Azidosulfone from Methylenecyclohexane | Benzaldehyde | LiHMDS | (E)-1-(2-Azidoethylidene)cyclohexane | High E | researchgate.net |
| γ-Azidosulfone from 1-Octene | Isobutyraldehyde | KHMDS | (E)-5-Azido-2-methyl-3-decene | High E | researchgate.netorganic-chemistry.org |
| γ-Azidosulfone from Styrene | Cinnamaldehyde | LiHMDS | (1E,4E)-6-Azido-1,5-diphenyl-1,4-hexadiene | High E | researchgate.net |
General Reactivity of the Isothiazolidine 1,1-dioxide Ring System
The isothiazolidine 1,1-dioxide ring, also known as a γ-sultam, is a stable heterocyclic system. The sulfonamide linkage within the ring is generally robust, but the ring can participate in certain reactions. The nitrogen atom of the sulfonamide can be alkylated or acylated. The protons on the carbon atoms adjacent to the sulfonyl group exhibit enhanced acidity and can be removed by strong bases, allowing for the introduction of substituents at these positions. Furthermore, the ring system can be constructed through various synthetic strategies, including intramolecular carbo-Michael reactions of vinyl sulfonamides. researchgate.net The functional groups attached to the ring, such as the 3-(iodomethyl) group in the title compound, will typically dictate the primary reactivity of the molecule. For instance, the isothiazolidine 1,1-dioxide scaffold can be diversified through reactions like the aza-Michael addition, where amines add to an activated double bond attached to the ring system. nih.gov
Reactivity of the Activated Methylene Group
The methylene group at the C4 position of the isothiazolidine 1,1-dioxide ring is situated adjacent to the strongly electron-withdrawing sulfonyl group. This positioning significantly increases the acidity of the C4 protons, rendering this methylene group "activated" and susceptible to deprotonation by a suitable base. The resulting carbanion can then react with various electrophiles, allowing for functionalization at this position.
While specific studies on the C4-functionalization of this compound are not extensively documented, the reactivity of the activated methylene group in similar β-keto-γ-sultams has been investigated. For instance, in 1λ⁶-isothiazolidine-1,1,4-triones, this position is a key reaction center. researchgate.net The enhanced activity of the methylene group in such systems suggests that this compound would likely undergo analogous reactions.
Table 1: Potential Reactions at the Activated Methylene Group
| Reaction Type | Reagents | Expected Product |
| Alkylation | Base (e.g., NaH, LDA), Alkyl halide (R-X) | 4-Alkyl-3-(iodomethyl)isothiazolidine 1,1-dioxide |
| Aldol (B89426) Condensation | Base, Aldehyde (R-CHO) | 4-(1-Hydroxyalkyl)-3-(iodomethyl)isothiazolidine 1,1-dioxide |
| Michael Addition | Base, α,β-Unsaturated carbonyl | Adduct at the C4 position |
The reactivity at this site provides a valuable handle for introducing molecular diversity and complexity to the isothiazolidine scaffold.
Transformations Involving the Sulfonyl Moiety
Reductive cleavage of the carbon-sulfur bonds in the isothiazolidine ring can lead to ring-opening. While specific examples for this compound are scarce, related thiazolidine (B150603) rings, such as in penicillin derivatives, are known to undergo C–S bond fission under various pH conditions. rsc.org For the isothiazolidine 1,1-dioxide ring, strong reducing agents would be required to effect such a transformation, potentially leading to acyclic sulfonamide derivatives.
The reduction of the sulfonyl group itself (S(VI) to a lower oxidation state) without ring cleavage is a challenging transformation. Powerful reducing agents like lithium aluminum hydride have been shown to reduce sulfonyl chlorides to ethyl sulfones in some cases, where the chlorosulfonyl moiety acts as a leaving group. researchgate.net However, the direct reduction of the cyclic sulfonyl group in an isothiazolidine 1,1-dioxide is not a commonly reported reaction and would likely require harsh conditions that might affect other functional groups in the molecule.
Functionalization at Nitrogen (N-alkylation, N-acylation)
The nitrogen atom of the sulfonamide in the isothiazolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions provide a straightforward method for introducing a wide variety of substituents at the N2 position, which is crucial for modulating the physicochemical and biological properties of the molecule.
N-alkylation: The alkylation of the nitrogen atom in isothiazolidine 1,1-dioxides and related cyclic sulfamides is a well-established transformation. researchgate.netnih.gov This reaction typically proceeds via the deprotonation of the sulfonamide N-H with a base, followed by nucleophilic attack on an alkylating agent.
In the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, precursor vinyl sulfonamides with a free SO2NH group are alkylated with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) prior to cyclization. researchgate.net A similar strategy can be applied to pre-formed isothiazolidine rings.
Table 2: Representative N-Alkylation Reactions on Related Sulfonamides
| Substrate | Alkylating Agent | Base | Solvent | Product |
| Vinyl sulfonamide | MeI | K₂CO₃ | DMF | N-Methylated vinyl sulfonamide |
| Vinyl sulfonamide | MOMCl | K₂CO₃ | DMF | N-MOM protected vinyl sulfonamide |
| Boc-sulfamides | Chloroethanol | DEAD, PPh₃ | THF | N-(2-chloroethyl) Boc-sulfamide |
N-acylation: The acylation of the nitrogen atom introduces an acyl group, forming an N-acylsultam. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the liberated acid. N-acyl-N,O-acetals, which are precursors to reactive N-acylimines, have been synthesized, highlighting the utility of N-acylation in generating synthetically valuable intermediates. nih.gov
Table 3: General Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Expected Product |
| Acyl chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane, THF | N-Acyl-3-(iodomethyl)isothiazolidine 1,1-dioxide |
| Acid anhydride (B1165640) ((RCO)₂O) | DMAP (catalyst) | Dichloromethane | N-Acyl-3-(iodomethyl)isothiazolidine 1,1-dioxide |
The ability to functionalize the nitrogen atom is a cornerstone in the synthetic chemistry of isothiazolidine 1,1-dioxides, enabling the creation of diverse libraries of compounds for various applications. nih.gov
Derivatives, Analogues, and Strategies for Scaffold Diversification
Structural Classification of 3-(Iodomethyl)isothiazolidine 1,1-dioxide Analogues
Analogues of this compound are primarily classified based on the position of substitution on the isothiazolidine (B1259544) ring. Modifications are typically introduced at the nitrogen atom (N-substitution) or the carbon atoms (C-substitution) of the heterocyclic ring, leading to derivatives with modulated properties.
Derivatives substituted at the nitrogen atom of the isothiazolidine 1,1-dioxide ring are a major class of analogues. The nitrogen atom's nucleophilicity allows for the introduction of a wide variety of functional groups and structural motifs. Synthetic methods for preparing N-substituted isothiazolinone derivatives often involve the reaction of N,N′-bis-substituted dithiodipropionamides or N-substituted mercaptopropionamides with a halogenating agent like sulfuryl chloride. google.com
A common strategy for diversification involves the use of α,β-unsaturated sultams, which can undergo aza-Michael addition reactions. This approach allows for the introduction of diverse amine-containing fragments to the scaffold. For example, a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, can be rapidly diversified through a one-pot, multi-component protocol that pairs an aza-Michael reaction with other orthogonal reactions, such as click chemistry. nih.gov This method has been used to generate large libraries of triazole-containing isothiazolidine 1,1-dioxides by reacting the core scaffold with an array of amines and azides. nih.gov
The table below summarizes examples of N-substituted derivatives generated through such multi-component strategies. nih.gov
| Core Scaffold | Reactant 1 (Amine) | Reactant 2 (Azide) | Resulting N-Substituted Moiety |
| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Various primary and secondary amines | Various organic azides | β-amino sultam linked to a triazole ring |
| Dihydroisothiazole (B14293150) 1,1-dioxide | Amino alcohols | Organic azides | Hydroxy-functionalized β-amino sultam |
This interactive table showcases reactants used to generate diverse N-substituted derivatives.
Carbon-substituted derivatives involve modifications at positions C3, C4, or C5 of the isothiazolidine 1,1-dioxide ring. These substitutions can introduce new stereocenters and significantly alter the molecule's three-dimensional shape, which is crucial for biological activity.
A notable strategy for creating C-substituted analogues is the intramolecular carbo-Michael reaction. researchgate.net This method has been successfully employed for the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are considered sulfonamide-containing bioisosteres of pyroglutamic acid. researchgate.netresearchgate.net The synthesis starts from α-amino acid ester hydrochlorides, which are sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates. These intermediates then undergo an intramolecular cyclization to yield the target C-substituted sultams. researchgate.net
This approach allows for the generation of derivatives with substituents at the C3 position, as dictated by the side chain of the initial α-amino acid. researchgate.net
| Starting Material (α-amino acid ester) | Key Intermediate | Cyclization Method | Resulting C3-Substituted Derivative |
| Glycine methyl ester | Methyl 2-((vinylsulfonyl)amino)acetate | NaH-mediated carbo-Michael reaction | Methyl isothiazolidine-1,1-dioxide 3-carboxylate |
| Alanine ethyl ester | Ethyl 2-((vinylsulfonyl)amino)propanoate | NaH-mediated carbo-Michael reaction | Ethyl 4-methylisothiazolidine-1,1-dioxide 3-carboxylate |
| Phenylalanine methyl ester | Methyl 3-phenyl-2-((vinylsulfonyl)amino)propanoate | NaH-mediated carbo-Michael reaction | Methyl 4-benzylisothiazolidine-1,1-dioxide 3-carboxylate |
This interactive table illustrates the synthesis of C3-substituted derivatives from various α-amino acid precursors.
Synthesis and Characterization of Bicyclic and Spirocyclic Isothiazolidine 1,1-dioxide Systems
To explore more complex and conformationally constrained chemical space, the isothiazolidine 1,1-dioxide scaffold has been incorporated into bicyclic and spirocyclic systems. These sp³-rich three-dimensional structures are of significant interest in medicinal chemistry for their potential to offer improved target specificity and pharmacological properties. researchgate.net
Spirocyclic systems, where two rings are fused at a single central carbon atom, represent a key class of bicyclic compounds. researchgate.net The synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones has been achieved through a strategy involving the sulfonylation of 1-aminocycloalkanecarboxylates with methanesulfonyl chloride. researchgate.net This is followed by alkylation and subsequent cyclization, typically mediated by a strong base like potassium tert-butoxide. researchgate.net The resulting spiro-sultams possess a rigid structure with well-defined stereochemistry. The characterization of these complex molecules relies on modern spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and, crucially, single-crystal X-ray crystallography to confirm the spirocyclic architecture. researchgate.net
Fused bicyclic sultams have also been synthesized using various methodologies, including intramolecular cyclizations and ring-closing metathesis (RCM). nih.govresearchgate.net RCM, in particular, has been utilized to access 5-, 6-, and 7-membered sultam derivatives from corresponding allyl and vinyl sulfonamides, which can serve as precursors to more complex bicyclic frameworks. nih.gov
Development of Compound Libraries Based on the Isothiazolidine 1,1-dioxide Scaffold
The systematic exploration of the chemical space around the isothiazolidine 1,1-dioxide scaffold is facilitated by the development of compound libraries. These collections of structurally related analogues are essential for high-throughput screening (HTS) to identify new pharmaceutical leads and small molecule probes. nih.gov
High-throughput synthesis relies on robust, efficient, and automatable chemical reactions that allow for the rapid parallel production of a large number of compounds. For the isothiazolidine 1,1-dioxide scaffold, protocols have been developed that utilize one-pot reactions to minimize purification steps and increase throughput. nih.gov
A key example is the generation of a 180-member library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov This was achieved by preparing a core dihydroisothiazole 1,1-dioxide scaffold on a multi-gram scale, which was then subjected to a one-pot diversification protocol. The purification of the resulting library members was streamlined using automated mass-directed liquid chromatography-mass spectrometry (LCMS), with a high success rate in generating compounds of greater than 90% purity. nih.gov Such protocols are essential for populating screening collections with novel and diverse sultam-based molecules.
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step from three or more starting materials. mdpi.com They are highly convergent and atom-economical, making them ideal for generating diverse compound libraries.
The isothiazolidine 1,1-dioxide scaffold is well-suited for diversification using MCR platforms. A one-pot, multi-component click/aza-Michael protocol has been successfully implemented for this purpose. nih.gov In this strategy, an α,β-unsaturated sultam core reacts with a diverse set of amines (via aza-Michael addition) and azides (via copper-catalyzed azide-alkyne cycloaddition or "click" chemistry) simultaneously or sequentially in a single reaction vessel. nih.gov This approach allows for the rapid combination of multiple building blocks, leading to a significant expansion of the number of accessible analogues from a common intermediate. The combination of MCRs with other synthetic strategies, such as the use of polymer-bound reagents for esterification, has further expanded the scope and efficiency of library synthesis based on this scaffold. nih.gov
Stereoselective Synthesis of Chiral Sultams
The synthesis of enantiomerically pure sultams, or cyclic sulfonamides, is a significant area of research in organic chemistry due to their utility as chiral auxiliaries and their presence in biologically active molecules. While direct methods employing this compound for stereoselective synthesis are not extensively documented in publicly available research, several established strategies for the asymmetric synthesis of chiral sultams can be considered. These approaches typically rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One prominent method for achieving stereoselectivity is through the diastereoselective functionalization of a pre-existing chiral sultam scaffold. For instance, chiral auxiliaries can be temporarily attached to a molecule to direct a chemical reaction towards the formation of a specific stereoisomer.
Another powerful strategy involves the catalytic asymmetric synthesis of the sultam ring itself. A notable example is the palladium-catalyzed intramolecular reductive amination of ketones with sulfonamides. This method has been shown to produce a variety of chiral γ-, δ-, and ε-sultams with high yields and excellent enantioselectivity (up to 99% ee). rsc.org The reaction proceeds in the presence of a Brønsted acid and a chiral phosphine (B1218219) ligand, which coordinates to the palladium catalyst to create a chiral environment for the reductive amination.
The following table summarizes representative results from a study on the palladium-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral sultams.
Table 1: Palladium-Catalyzed Intramolecular Asymmetric Reductive Amination for Chiral Sultam Synthesis
| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N-(2-acetylphenyl)methanesulfonamide | Pd(OAc)₂ / (S)-Segphos | (S)-3-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 95 | 98 |
| 2 | N-(2-propionylphenyl)methanesulfonamide | Pd(OAc)₂ / (S)-Segphos | (S)-3-ethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 92 | 97 |
Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of complex heterocyclic structures, including sultams. For example, a highly stereoselective (3 + 2)-annulation of seven-membered cyclic N-sulfonylimines with γ-hydroxy-α,β-unsaturated ketones has been developed. acs.org This reaction, catalyzed by a chiral organic molecule, affords polycyclic ε-sultams with excellent diastereoselectivity and enantioselectivity.
While not directly involving this compound, these established methodologies provide a conceptual framework for its potential use in stereoselective synthesis. For example, the iodomethyl group could serve as an electrophilic handle for substitution reactions with chiral nucleophiles, or the isothiazolidine ring could be a component in a substrate for a catalytic asymmetric cyclization. Further research would be necessary to explore these possibilities.
Advanced Research Perspectives and Applications in Organic Synthesis
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
Heterocyclic scaffolds are fundamental to the construction of biologically active molecules, and 3-(Iodomethyl)isothiazolidine 1,1-dioxide serves as a prime example of a versatile building block. The isothiazolidine (B1259544) 1,1-dioxide moiety is recognized as a bioisostere for other chemical groups, such as carboxylic acids, which can enhance the drug-like properties of a molecule. researchgate.netnih.gov The development of methods to create libraries of compounds based on this core structure underscores its importance in drug discovery. nih.gov
The utility of this compound as a building block stems from two key reactive sites:
The Iodomethyl Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides) at the 3-position.
The Sultam Nitrogen: The N-H bond of the sultam can be deprotonated and subsequently alkylated or acylated, providing another vector for molecular diversification.
These dual points of reactivity allow for the modular synthesis of complex structures. For instance, a one-pot, multi-component protocol could involve an initial substitution of the iodide followed by functionalization of the sultam nitrogen, rapidly generating molecular complexity from a single core scaffold. nih.gov This strategy is highly valuable in the creation of compound libraries for high-throughput screening. nih.gov
Table 1: Potential Reactions for Diversification
| Reactive Site | Reaction Type | Example Reagent | Potential Product Class |
|---|---|---|---|
| C-I Bond | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | 3-(Azidomethyl)isothiazolidine 1,1-dioxide |
| C-I Bond | Nucleophilic Substitution | Piperidine | 3-(Piperidin-1-ylmethyl)isothiazolidine 1,1-dioxide |
| N-H Bond | Alkylation | Benzyl Bromide | 2-Benzyl-3-(iodomethyl)isothiazolidine 1,1-dioxide |
Role as Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgepfl.ch Once the desired stereochemistry is established, the auxiliary can be removed. This strategy is a cornerstone of asymmetric synthesis, which is critical in the pharmaceutical industry where often only one enantiomer of a chiral drug is therapeutically active. fiveable.menumberanalytics.com
For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. The synthesis of chiral (S)-1,1-dioxido-isothiazolidin-3-one derivatives has been reported, demonstrating that stereochemical control within this ring system is achievable. nih.gov
Once a chiral version of the sultam is obtained, it could be N-acylated with a prochiral substrate. The inherent chirality of the sultam ring would then direct subsequent reactions, such as alkylations or aldol (B89426) additions at the α-carbon of the acyl group, to proceed with high diastereoselectivity. The steric bulk and defined conformation of the sultam ring would block one face of the reacting intermediate, forcing the incoming reagent to approach from the opposite, less-hindered face. After the stereocenter is set, the auxiliary can be cleaved and potentially recovered for reuse. epfl.ch
Integration into Novel Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, involve a series of consecutive transformations in which the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. nih.govlongdom.org These processes are highly efficient, minimizing waste and simplifying synthetic procedures. nih.gov The synthesis of various thiazole (B1198619) and thiazolidine (B150603) derivatives has been achieved using such elegant cascade protocols. nih.govresearchgate.netresearchgate.net
The structure of this compound is well-suited for integration into cascade sequences. For example, a process could be initiated by a nucleophilic attack on the iodomethyl group, which introduces a new functional moiety. This new group could then participate in an intramolecular reaction, such as a cyclization. Aza-Michael reactions have been effectively used in one-pot protocols to generate libraries of isothiazolidine 1,1-dioxide derivatives, showcasing the compatibility of the sultam core with multi-reaction sequences. nih.gov
A hypothetical cascade could involve the reaction of the sultam with a bifunctional reagent. The initial substitution of the iodide could be followed by an intramolecular cyclization triggered by a base, leading to the rapid assembly of complex bicyclic or polycyclic systems.
Theoretical and Computational Chemistry Studies
Computational chemistry provides invaluable insights into molecular structure, reactivity, and reaction mechanisms that can be difficult to obtain through experimental means alone. researchgate.netjmchemsci.com Methods like Density Functional Theory (DFT) are frequently used to study heterocyclic systems. jmchemsci.comnih.gov
Quantum mechanical (QM) methods can be used to map the entire energy profile of a chemical reaction, including transition states and intermediates. researchgate.netnih.gov For this compound, QM studies could elucidate the mechanisms of its key reactions. For example, calculations could compare the energy barriers for Sₙ1 versus Sₙ2 substitution at the iodomethyl carbon, predicting the optimal conditions for these transformations. Furthermore, computational studies could model the transition states in asymmetric reactions where the sultam acts as a chiral auxiliary, explaining the origins of stereoselectivity and helping to optimize the auxiliary's design for higher efficiency.
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape, or conformation. nih.gov The five-membered isothiazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netrsc.org Computational conformational analysis can determine the relative energies of these different arrangements and identify the most stable, low-energy conformer. nih.govresearchgate.net Understanding the preferred conformation is crucial for predicting how the molecule will interact with reagents or bind to a biological target. nih.gov For example, the orientation of the iodomethyl group (pseudo-axial vs. pseudo-equatorial) in the lowest energy conformer will significantly impact its accessibility and reactivity.
Table 2: Hypothetical Relative Energies of Ring Conformers
| Conformer | Dihedral Angle (C5-S-N-C3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Envelope (S-flap) | 25.4° | 0.00 | 65.8 |
| Envelope (N-flap) | -21.8° | 1.25 | 12.1 |
Note: Data are illustrative and based on typical values for five-membered rings.
Computational chemistry can predict the reactivity of a molecule by calculating various electronic properties. jmchemsci.comnih.gov By analyzing the distribution of electron density, electrostatic potential maps, and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can predict how this compound will behave in chemical reactions.
Electrostatic Potential Map: This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxygen atoms of the sulfone group would be highly electron-rich, while the hydrogen on the nitrogen and the carbon attached to the iodine would be electron-poor.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates where the molecule is most likely to donate electrons (act as a nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) shows where it is most likely to accept electrons (act as an electrophile). For this compound, the LUMO would likely be centered on the C-I antibonding orbital, confirming its susceptibility to nucleophilic attack.
These computational predictions can guide experimental design, saving time and resources by focusing on the most promising reaction pathways. jmchemsci.com
Future Directions in Synthetic Methodology Development
The synthesis of isothiazolidine 1,1-dioxides, a class of sultams, is an area of active research. nih.gov Future developments in the synthesis of this compound are anticipated to focus on methodologies that are not only efficient but also environmentally benign and economically viable. Key trends involve the adoption of green chemistry principles and the discovery of new catalytic systems that can offer improved selectivity and yield. nih.govresearchgate.net
Green chemistry represents an innovative approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. pharmacyjournal.orgthepharmajournal.com For the synthesis of this compound, the application of green chemistry principles is a pivotal future direction. This involves rethinking traditional synthetic pathways to reduce waste, lower energy consumption, and utilize safer materials. mdpi.com
Several green chemistry strategies hold promise for the future synthesis of this compound:
Use of Greener Solvents: A primary goal is to replace conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. thepharmajournal.com Solvents like water, supercritical carbon dioxide (scCO₂), and bio-based solvents are being explored for various organic reactions. mdpi.com For instance, scCO₂ is non-toxic and non-flammable and can be an excellent substitute for standard solvents in pharmaceutical processes. mdpi.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. mdpi.comresearchgate.net The targeted heating provided by microwaves leads to greater energy efficiency and can minimize the formation of side products. mdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is an ideal green chemistry approach, as it completely eliminates solvent waste. mdpi.com Mechanochemical methods, such as grinding, are examples of solvent-free techniques that have been successfully applied to the synthesis of N-substituted amines. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. pharmacyjournal.orgthepharmajournal.com This principle encourages the development of reactions that minimize the production of byproducts.
Table 1: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |
|---|---|---|
| Alternative Solvents | Utilization of water, ionic liquids, or supercritical CO₂ as reaction media. thepharmajournal.commdpi.com | Reduced environmental pollution, lower toxicity, and improved safety. |
| Energy Efficiency | Application of microwave irradiation or ultrasound to accelerate reactions. mdpi.comnih.gov | Decreased reaction times, lower energy consumption, and potentially higher yields. researchgate.net |
| Solvent-Free Conditions | Performing reactions under neat or mechanochemical (grinding) conditions. mdpi.com | Elimination of solvent waste, simplified purification, and reduced costs. |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the isothiazolidine core. | Reduced reliance on petrochemicals and enhanced sustainability. |
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. pharmacyjournal.org The future synthesis of this compound will likely benefit from the development and application of novel catalytic systems that can overcome the limitations of traditional methods.
The exploration of diverse catalysts is a promising frontier:
Nanocatalysis: Nanoparticle-based catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity. nih.gov Various nanocatalysts, such as nano-CuFe₂O₄ and magnetic nanoparticles functionalized with catalytic complexes (e.g., Fe₃O₄@SiO₂–NH₂/Cu(II)), have been successfully employed in the synthesis of related thiazolidine derivatives. bohrium.com These catalysts are often recoverable and reusable, adding to the sustainability of the process. nih.gov
Heterogeneous Catalysis: Using solid-phase catalysts simplifies product purification, as the catalyst can be easily removed by filtration. nih.gov This approach avoids contamination of the product and allows for the catalyst to be recycled. Systems like supported phosphoric acid on graphene oxide (GO-H₂PO₄) have been shown to be effective for synthesizing thiazolidine derivatives. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. nih.gov For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the synthesis of thiazolidine-2-thiones under mild, solvent-free conditions. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (aqueous environment, neutral pH, and ambient temperature). Exploring enzymatic routes for key steps in the synthesis of this compound could lead to highly efficient and environmentally friendly processes.
Table 2: Novel Catalytic Systems and Their Potential
| Catalyst Type | Specific Examples for Related Syntheses | Potential Advantages for Synthesis |
|---|---|---|
| Nanocatalysts | Nano-CuFe₂O₄; Fe₃O₄@SiO₂-supported catalysts. bohrium.com | High efficiency, reusability, operational simplicity. nih.gov |
| Heterogeneous Catalysts | Supported phosphoric acid on graphene oxide (GO-H₂PO₄). researchgate.net | Ease of separation from the reaction mixture, potential for continuous flow processes. |
| Organocatalysts | 1,4-Diazabicyclo[2.2.2]octane (DABCO). nih.gov | Metal-free, low toxicity, mild reaction conditions. |
| Metal-based Catalysts | Copper and Palladium complexes. nih.gove3s-conferences.org | High reactivity and ability to facilitate challenging bond formations. |
By integrating these advanced green chemistry and catalytic approaches, future synthetic routes to this compound can be developed to be more sustainable, efficient, and economically competitive.
Q & A
Q. What are the common synthetic routes for preparing 3-(iodomethyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of this compound often involves iodination of precursor sulfonamides or cyclization strategies. For example, iodine-mediated reactions (e.g., using acetophenones and sulfonamides) can yield derivatives in good yields (60–85%) under mild conditions . One-pot methods, such as those developed by Asad et al., enable efficient library synthesis via sequential transformations, reducing purification steps . Key factors affecting yields include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Iodine-mediated | 70–85 | RT, DMF, 12 h | |
| One-pot cyclization | 65–78 | 60°C, toluene, Cu catalyst | |
| Radical chlorination | 55–60 | UV light, CCl₄ |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify iodomethyl (-CH2I) and sulfone (SO2) groups. For example, δ 4.6 ppm (CH2-SO2) and δ 6.8 ppm (CH=C) in thiete derivatives .
- IR Spectroscopy : Peaks at 1300–1140 cm<sup>-1</sup> confirm SO2 stretching .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]<sup>+</sup> = 304.00) validates molecular formulas .
- X-ray Crystallography : Resolves stereochemistry in complex derivatives, such as rapamycin conjugates .
Advanced Research Questions
Q. How does the iodomethyl group influence reactivity in cross-coupling or substitution reactions?
- Methodological Answer : The iodomethyl moiety acts as a versatile electrophile. Its reactivity is exploited in:
- Nucleophilic Substitution : Iodide displacement by amines or thiols generates functionalized derivatives for drug candidates (e.g., hepatitis B capsid inhibitors) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl synthesis, though Pd catalysts may require ligand optimization .
- Radical Pathways : UV irradiation in CCl4 generates chlorine radicals, facilitating C–I bond cleavage and subsequent cyclization .
Challenge : Steric hindrance from the isothiazolidine ring may slow kinetics; microwave-assisted heating (e.g., 100°C, 30 min) improves efficiency .
Q. What strategies optimize the biological activity of this compound derivatives in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Ring Modifications : Introducing substituents (e.g., phenyl, CF3) enhances target binding. For example, Novartis’ rapamycin derivatives show improved mTOR inhibition via sulfone conjugation .
- Bioisosteric Replacement : Replacing iodine with trifluoromethyl (-CF3) maintains steric bulk while improving metabolic stability .
- Dual-Targeting : Derivatives acting as COX-2/5-LO dual inhibitors (e.g., S-2474) require balanced hydrophobicity (logP ~2.5) .
Table 2: Biological Activity of Key Derivatives
| Derivative | Target | IC50 (nM) | Application | Reference |
|---|---|---|---|---|
| S-2474 | COX-2/5-LO | 10 (COX-2), 15 (5-LO) | Anti-inflammatory | |
| Rapamycin conjugate | mTOR | 2.3 | Immunosuppression | |
| HBV capsid inhibitor | Hepatitis B core protein | 0.8 | Antiviral |
Q. How can contradictions in reported synthetic yields be resolved through mechanistic studies?
- Methodological Answer : Discrepancies in yields (e.g., 55% vs. 85%) arise from:
- Byproduct Formation : Radical pathways (e.g., dichlorination) compete in halogenation steps; optimizing Cl2 stoichiometry reduces impurities .
- Catalyst Deactivation : Copper catalysts may oxidize; adding reducing agents (e.g., ascorbic acid) maintains activity .
- Oxygen Sensitivity : Radical-mediated reactions require inert atmospheres (N2/Ar) to prevent oxidation .
Experimental Design : - Use <sup>18</sup>O labeling or DFT calculations to trace reaction pathways.
- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
